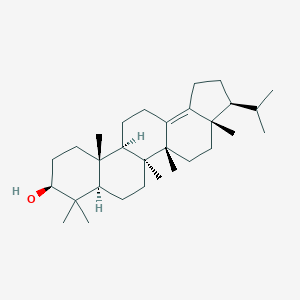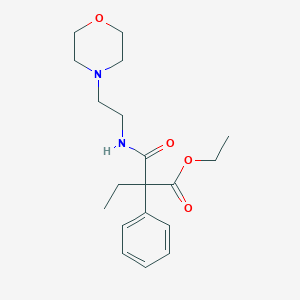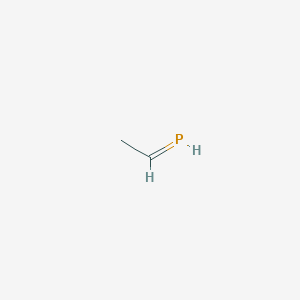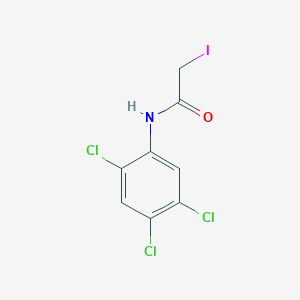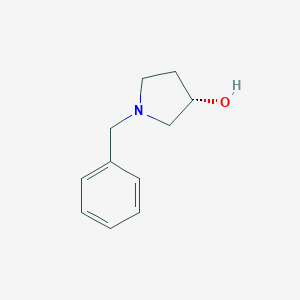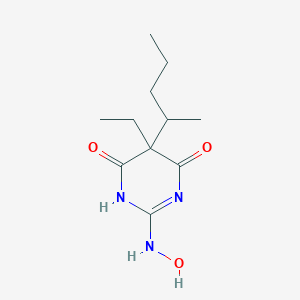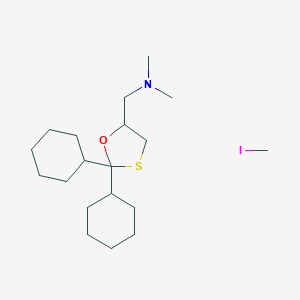
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, also known as DMTMM, is a chemical compound that is widely used in scientific research for its ability to activate carboxylic acids. DMTMM is a highly reactive reagent that is commonly used in peptide synthesis and other chemical reactions.
科学研究应用
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is commonly used in peptide synthesis as a coupling agent. It is also used in the synthesis of other organic compounds, such as esters and amides. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is able to activate carboxylic acids, making it an ideal coupling agent for peptide synthesis. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also used in the synthesis of pharmaceuticals and other bioactive compounds.
作用机制
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide activates carboxylic acids by forming an intermediate species that is more reactive than the original carboxylic acid. This intermediate species then reacts with the amine or alcohol to form the desired product. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is able to activate carboxylic acids more efficiently than other coupling agents, such as DCC and HATU.
生化和生理效应
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is not used for any biochemical or physiological effects. It is solely used as a chemical reagent in scientific research.
实验室实验的优点和局限性
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents. It is more reactive than DCC and HATU, and it produces fewer side products. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also more stable than other coupling agents, making it easier to handle and store. However, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is more expensive than other coupling agents, and it is not as widely available.
未来方向
There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research. One potential application is in the synthesis of peptides and other bioactive compounds. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could be used in the development of new coupling agents that are even more efficient and selective than 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide.
Conclusion:
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is widely used in scientific research for its ability to activate carboxylic acids. It is commonly used in peptide synthesis and other organic reactions. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents, including its high reactivity and stability. However, it is more expensive than other coupling agents and not as widely available. There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research, including the development of new coupling agents and the synthesis of new pharmaceuticals and bioactive compounds.
合成方法
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is synthesized by reacting dimethylamine with 2,2-dicyclohexyl-1,3-dithiolane-4,5-dione in the presence of iodomethane. The reaction yields 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide as a white crystalline solid with a melting point of 155-157°C.
属性
CAS 编号 |
101990-82-3 |
|---|---|
产品名称 |
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide |
分子式 |
C19H36INOS |
分子量 |
453.5 g/mol |
IUPAC 名称 |
1-(2,2-dicyclohexyl-1,3-oxathiolan-5-yl)-N,N-dimethylmethanamine;iodomethane |
InChI |
InChI=1S/C18H33NOS.CH3I/c1-19(2)13-17-14-21-18(20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h15-17H,3-14H2,1-2H3;1H3 |
InChI 键 |
VDBVPPNJKNPTBK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
规范 SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
同义词 |
2,2-DHDMO 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (+-)-isomer 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



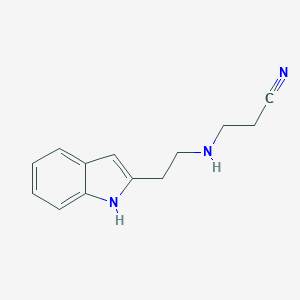
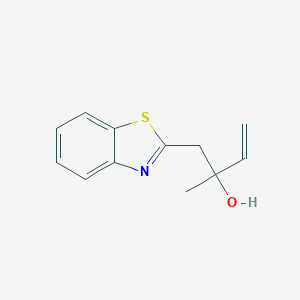
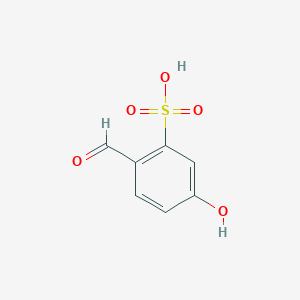
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
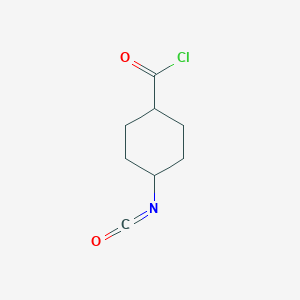
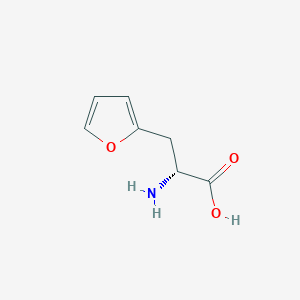
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
